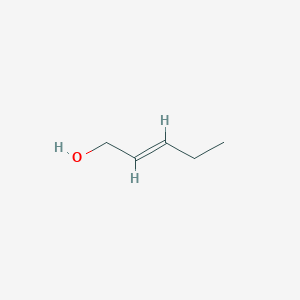

(Z)-2-Penten-1-ol

描述

Significance in Advanced Chemical Research

The utility of trans-2-Penten-1-ol in advanced chemical research is primarily rooted in its role as a versatile starting material and a model substrate for studying reaction mechanisms. Its allylic alcohol functionality allows for a diverse array of chemical modifications.

As a precursor in organic synthesis, researchers utilize trans-2-Penten-1-ol to construct more complex molecular architectures. It is a documented starting material for the synthesis of compounds such as trans-1-bromo-2-pentene, trans-1-chloro-2-pentene, and trichloroacetimidate. sigmaaldrich.comsigmaaldrich.com Its application extends to the synthesis of components for liquid crystals and macrocyclic compounds intended for drug discovery libraries. sigmaaldrich.comgoogle.com

The reactivity of trans-2-Penten-1-ol is a key focus of academic investigation. It readily undergoes oxidation to produce trans-2-pentenal (B73810), a transformation of interest in flavor and fragrance chemistry. Research into photocatalytic oxidation has shown that under specific conditions with a TiO₂ catalyst, trans-2-Penten-1-ol can be selectively converted to its corresponding aldehyde with good chemoselectivity (>70%). rsc.org

Furthermore, the compound is employed in studying complex reaction mechanisms and stereoselectivity. For instance, its participation in [3+2] cycloaddition reactions with reagents like benzonitrile (B105546) oxide has been analyzed using Density Functional Theory (DFT). These computational studies investigate the mechanism, regioselectivity, and the electronic flux between the reacting molecules, providing insights that align with experimental data.

Natural Occurrence and Biological Context

trans-2-Penten-1-ol is a biogenic volatile organic compound (VOC) identified in a wide array of natural sources. It is a known plant metabolite, contributing to the volatile profiles of various species. nih.gov

In the plant kingdom, it has been detected in species such as alfalfa (Medicago sativa), tomato (Solanum lycopersicum), and various members of the Brassicaceae family. nih.govmdpi.com Its presence is also well-documented in food products. It is found in virgin olive oil, where it contributes to the "green" notes of the aroma profile, and its concentration can change during storage. itjfs.com The compound has also been identified in grapes, cooked mussels, and fermented cucumbers. sigmaaldrich.comthegoodscentscompany.com Additionally, research has detected trans-2-Penten-1-ol as a volatile component in different types of honey. nih.gov

Beyond its role in plants and foods, trans-2-Penten-1-ol has been identified in a human biological context. Studies analyzing VOCs in human breath have detected trans-2-Penten-1-ol, with some research exploring its potential as a biomarker for metabolic conditions such as insulin (B600854) resistance. nih.gov

Isomeric Forms and Stereochemical Considerations in Research

The stereochemistry of 2-penten-1-ol is a critical aspect of its chemistry, with the trans (E) and cis (Z) isomers exhibiting distinct properties and reactivity. The IUPAC name for the trans-isomer is (E)-pent-2-en-1-ol, while the cis-isomer is named (Z)-2-penten-1-ol. nist.gov The geometric arrangement of the substituents around the carbon-carbon double bond significantly influences the molecule's shape and how it interacts in chemical reactions.

The ability to selectively synthesize one isomer over the other is a demonstration of stereochemical control in organic synthesis. For example, the partial hydrogenation of 2-pentyn-1-ol (B105750) using Lindlar's catalyst is a classic method for the stereoselective synthesis of cis-2-Penten-1-ol. Conversely, different reaction strategies are required to favor the formation of the trans-isomer.

This stereochemical distinction is crucial when studying reaction mechanisms. Research on cycloaddition reactions, for instance, must consider the stereochemistry of the starting alkene, as it can dictate the stereochemical outcome of the product. umanitoba.ca Computational studies often compare the activation energies and Gibbs free energies for reaction pathways involving both the cis and trans isomers to understand and predict the observed product distribution. Gas chromatography methods have been developed to effectively separate and quantify trans-2-Penten-1-ol from its cis-isomer, which is essential for analyzing the composition of natural volatile mixtures.

Data Tables

Table 1: Physical and Chemical Properties of trans-2-Penten-1-ol

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀O scbt.com |

| Molecular Weight | 86.13 g/mol scbt.com |

| CAS Number | 1576-96-1 scbt.com |

| Appearance | Colorless liquid thegoodscentscompany.com |

| Boiling Point | 139-139.5 °C at 760 mmHg sigmaaldrich.comsigmaaldrich.com |

| Density | 0.847 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.434 sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | (E)-pent-2-en-1-ol nih.gov |

| SMILES | CC/C=C/CO sigmaaldrich.com |

| InChI Key | BTSIZIIPFNVMHF-ONEGZZNKSA-N sigmaaldrich.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-penten-3-one |

| 2-pentenal |

| 2-pentyn-1-ol |

| Benzonitrile oxide |

| cis-2-Penten-1-ol (this compound) |

| Ethanol (B145695) |

| Ethyl acetate |

| Lindlar's catalyst |

| trans-1-bromo-2-pentene |

| trans-1-chloro-2-pentene |

| trans-2-hexenal |

Structure

3D Structure

属性

IUPAC Name |

(Z)-pent-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSIZIIPFNVMHF-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878754 | |

| Record name | cis-Pent-2-ene-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Green diffusive aroma | |

| Record name | (Z)-2-Penten-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

138.00 °C. @ 760.00 mm Hg | |

| Record name | (E)-2-Penten-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | (Z)-2-Penten-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.844-0.850 | |

| Record name | (Z)-2-Penten-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1576-95-0, 1576-96-1 | |

| Record name | cis-2-Penten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Penten-1-ol, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Penten-1-ol, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Pent-2-ene-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-pent-2-ene-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTEN-1-OL, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNC2NB53MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E)-2-Penten-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Preparation Routes

Catalytic Hydrogenation Approaches for Stereoselective Synthesis

Catalytic hydrogenation is a prominent method for synthesizing trans-2-penten-1-ol, particularly through the selective reduction of unsaturated aldehyde precursors. The choice of catalyst and reaction conditions is critical in directing the reaction towards the desired product while minimizing side reactions.

Reduction of Unsaturated Aldehyde Precursors

The selective hydrogenation of the carbonyl group in α,β-unsaturated aldehydes, such as trans-2-pentenal (B73810), is a primary route to trans-2-penten-1-ol. This transformation requires a catalyst that preferentially activates the C=O bond over the C=C bond to prevent the formation of the saturated alcohol, 1-pentanol. researchgate.netresearchgate.net Large-scale industrial production often involves the hydroformylation of butadiene to produce 2-pentenal, which is then subsequently hydrogenated. benchchem.com

Influence of Catalyst Systems and Reaction Conditions on Selectivity

The selectivity of the hydrogenation of trans-2-pentenal is highly dependent on the catalyst system and reaction conditions.

Palladium on Carbon (Pd/C): This catalyst is effective for the hydrogenation of 2-pentenal. Optimal yields of up to 92% can be achieved when using ethanol (B145695) as a solvent at 60°C. benchchem.com

Raney Nickel: While a more cost-effective option, Raney nickel typically requires higher pressures and may result in slightly lower selectivity compared to palladium-based catalysts. benchchem.com

Platinum-based Catalysts: Supported platinum nanoparticles (NPs) have been investigated for the hydrogenation of pentenal. For instance, Pt/CeAl catalysts have demonstrated good performance with 52% conversion and 80% selectivity towards 2-pentenol. researchgate.netrsc.org The presence of Lewis acidic sites in the support material can influence the reaction pathway. researchgate.netrsc.org

Copper-Chromium Oxides: These are also utilized in the industrial hydrogenation of 2-pentenal. benchchem.com

The reaction temperature and pressure are crucial parameters. Moderate temperatures (50–80°C) and pressures (1–3 atm) are typical for these hydrogenations. benchchem.com The solvent can also play a role; for instance, lower temperatures in tetrahydrofuran (B95107) (THF) can minimize side reactions like alkene isomerization when using certain reducing agents. benchchem.com

Table 1: Comparison of Catalytic Systems for trans-2-Pentenal Hydrogenation

| Catalyst System | Support | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to 2-Pentenol (%) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Pd/C | Carbon | Ethanol | 60 | - | - | - | 92 benchchem.com |

| Raney Ni | - | - | Higher | Higher | - | Lower | - |

| Pt NPs | CeAl | - | - | - | 52 researchgate.netrsc.org | 80 researchgate.netrsc.org | - |

| Cu-Cr Oxides | - | - | 100 | 10 | - | - | 95 benchchem.com |

Data sourced from multiple studies and may not represent directly comparable experiments.

Novel Catalytic Systems, including Nanoparticle-Mediated Hydrogenation

Recent research has focused on the development of novel catalytic systems to enhance selectivity and efficiency. Nanoparticle-based catalysts are of particular interest due to their high surface area and unique electronic properties.

Platinum nanoparticles supported on materials like ceria (CeO₂) and alumina (B75360) (Al₂O₃) have been studied for pentenal hydrogenation. researchgate.netrsc.org The interaction between the metal nanoparticles and the support can create Lewis acid sites that polarize the C=O bond, facilitating its hydrogenation over the C=C bond. researchgate.netrsc.org For example, incorporating aluminum into ceria supports for Pt nanoparticles has been shown to favor the formation of 2-pentenol. researchgate.netrsc.org

Aqueous palladium and platinum nanoparticles have also been used to catalyze the hydrogenation of allyl alcohols, including trans-2-penten-1-ol. rsc.orgrsc.orgresearchgate.net These reactions, conducted in water at room temperature and pressure, demonstrate the potential for more environmentally benign synthetic routes. rsc.orgrsc.orgresearchgate.net However, the selectivity can be complex, with potential side reactions including isomerization and hydrodeoxygenation. rsc.orgrsc.orgresearchgate.net

Organometallic Reduction Pathways

Organometallic reagents provide an alternative, often highly selective, route to trans-2-penten-1-ol. These methods are particularly useful in laboratory-scale syntheses where precise control is required.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can selectively reduce 2-pentenal to trans-2-penten-1-ol. benchchem.com The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (e.g., 0°C) to maintain the trans configuration of the double bond. benchchem.com

Reduction of Alkynyl Alcohol Precursors

The reduction of 2-pentyn-1-ol (B105750) is a well-established method for the stereoselective synthesis of trans-2-penten-1-ol. This approach leverages the stereochemistry of the alkyne reduction.

A common method involves the use of sodium in liquid ammonia, which selectively produces the trans-alkene isomer with high yield (around 90%). tandfonline.com This reaction proceeds through a dissolving metal reduction mechanism. In contrast, reduction of 2-pentyn-1-ol with Lindlar's catalyst results in the formation of cis-2-penten-1-ol. tandfonline.com While lithium aluminum hydride can also be used, it may result in lower yields with recovery of the starting material. tandfonline.com

The precursor, 2-pentyn-1-ol, can be synthesized from propargyl alcohol. tandfonline.comgoogle.com

Diverse Synthetic Routes and Methodological Innovations

Beyond the primary methods, other synthetic strategies and innovations continue to emerge.

Biocatalytic Reduction: Enzymes such as alcohol dehydrogenases (ADHs) from organisms like Saccharomyces cerevisiae and Lactobacillus brevis can reduce 2-pentenal with high enantiomeric excess, offering a green chemistry approach. benchchem.com

Rhodium-Catalyzed Domino Sequences: Rhodium carbene-initiated domino sequences have been developed for the stereoselective synthesis of complex molecules, including cyclopentanes, from allylic alcohols. nih.gov

Flow Chemistry: Continuous flow processes offer advantages in terms of reaction control, safety, and scalability. scispace.combeilstein-journals.org These techniques are being applied to various reactions, including hydrogenations and aldol (B89426) condensations, which are relevant to the synthesis of trans-2-penten-1-ol and its precursors. scispace.combeilstein-journals.org

Photocatalysis: The photocatalytic oxidation of alcohols like trans-2-penten-1-ol to the corresponding aldehydes has been studied using materials like TiO₂. rsc.orgbocsci.com While this is the reverse reaction, understanding these pathways is crucial for controlling selectivity in both oxidative and reductive processes.

Advanced Analytical Methodologies for Characterization and Quantification

High-Resolution Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the separation of trans-2-Penten-1-ol from complex mixtures, including its isomers which often possess very similar physical properties.

Gas chromatography (GC) is a powerful tool for the separation of volatile compounds like pentenols. The choice of the stationary phase is critical for achieving the desired resolution between isomers. Research has demonstrated the successful separation of trans-2-penten-1-ol from its cis isomer using different types of capillary columns.

For instance, a study comparing a water stationary phase column with a conventional Carbowax column highlighted the potential of novel stationary phases in enhancing separation selectivity. The separation of (trans)-2-penten-1-ol and (cis)-2-penten-1-ol was achieved on both an 11-meter water stationary phase column at 100 °C and a 30-meter Carbowax column at 100 °C researchgate.net. This demonstrates that both polar and aqueous stationary phases can be effective in resolving these geometric isomers.

Furthermore, GC is capable of differentiating positional isomers. For example, the separation of trans-2-penten-1-ol from 4-penten-1-ol has been successfully demonstrated on an 11-meter water stationary phase column at 110 °C, showcasing the technique's utility in distinguishing isomers where the position of the double bond or functional group differs researchgate.net. The selection of an appropriate GC column, such as those with chiral stationary phases, can also be crucial for separating enantiomers of similar alcohols, like 2-pentanol mdpi.com.

| Isomers Separated | Column Type | Column Dimensions | Temperature Program | Reference |

|---|---|---|---|---|

| trans-2-Penten-1-ol and cis-2-Penten-1-ol | Water Stationary Phase | 11 m length | 100 °C | researchgate.net |

| trans-2-Penten-1-ol and cis-2-Penten-1-ol | Carbowax | 30 m length | 100 °C | researchgate.net |

| trans-2-Penten-1-ol and 4-Penten-1-ol | Water Stationary Phase | 11 m length | 110 °C | researchgate.net |

Given the volatile nature of trans-2-Penten-1-ol, headspace gas chromatography (HS-GC) is a particularly suitable technique for its analysis, especially in solid or liquid matrices. This method involves analyzing the vapor phase in equilibrium with the sample, which minimizes sample preparation and reduces matrix interference.

HS-GC coupled with a mass spectrometry (MS) detector (HS-GC-MS) is a robust method for the simultaneous detection and quantification of volatile compounds, including alcohols nih.govshimadzu.comshimadzu.com. The technique is widely applied in the analysis of volatile organic compounds (VOCs) in various fields, from clinical and forensic toxicology to food and beverage analysis nih.govresearchgate.net. For the analysis of volatile alcohols, samples are typically heated in sealed vials to allow the volatile compounds to partition into the headspace, which is then injected into the GC system alsenvironmental.co.uk. This solvent-free sample preparation method is a key advantage of HS-GC.

Advanced Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques provide detailed information about the molecular structure and concentration of trans-2-Penten-1-ol.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for real-time monitoring of chemical reactions involving trans-2-Penten-1-ol, which is an allylic alcohol. By tracking changes in the characteristic vibrational frequencies of functional groups, FTIR can provide insights into reaction kinetics and mechanisms.

For example, in reactions involving the hydroxyl (-OH) and the carbon-carbon double bond (C=C) of an allylic alcohol, FTIR can monitor the disappearance of reactant peaks and the appearance of product peaks. Studies on the photoisomerization of allylic alcohols to aldehydes, catalyzed by iron carbonyl complexes, have utilized FTIR to detect key intermediate species nih.gov. The characteristic infrared absorption bands of the alcohol's -OH group (typically around 3300 cm⁻¹) and the C=C bond can be monitored throughout the reaction. Similarly, FTIR has been used to study hydrogen bonding interactions in alcohol solutions and to monitor oxidation reactions of alcohols nih.govresearchgate.netresearchgate.net.

Mass spectrometry (MS) is a highly sensitive technique for the identification and quantification of trans-2-Penten-1-ol. When coupled with GC (GC-MS), it provides definitive identification based on both the retention time and the mass spectrum.

The electron ionization (EI) mass spectrum of trans-2-Penten-1-ol exhibits a characteristic fragmentation pattern. The National Institute of Standards and Technology (NIST) database provides reference mass spectra for both (E)-2-Penten-1-ol (trans isomer) and (Z)-2-Penten-1-ol (cis isomer) nist.govnist.gov. For alcohols, the molecular ion peak may be small or absent, with common fragmentation patterns including the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule libretexts.org.

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a real-time analytical technique for the direct quantification of volatile compounds in air and headspace, without the need for chromatography syft.comazom.commdpi.com. SIFT-MS uses soft chemical ionization with selected reagent ions (e.g., H₃O⁺, NO⁺, O₂⁺) to produce well-defined product ions of the target analyte, allowing for rapid and sensitive quantification chromatographyonline.comrsc.org. This technique is particularly advantageous for high-throughput analysis of volatile compounds like trans-2-Penten-1-ol.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) combines the separation power of GC with the sensitive and selective detection of MS, making it an ideal method for the analysis of volatile compounds in complex matrices nih.govresearchgate.net. This technique has been successfully applied to the analysis of volatile alcohols in various samples shimadzu.comalsenvironmental.co.uk.

| Isomer | Molecular Formula | Molecular Weight | Key Mass-to-Charge Ratios (m/z) in EI-MS | Database Source |

|---|---|---|---|---|

| trans-2-Penten-1-ol | C₅H₁₀O | 86.13 g/mol | 57, 41, 31, 29, 27 | NIST nist.gov |

| cis-2-Penten-1-ol | C₅H₁₀O | 86.13 g/mol | 57, 41, 31, 29, 27 | NIST nist.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including trans-2-Penten-1-ol. Both ¹H NMR and ¹³C NMR provide a wealth of information about the connectivity of atoms and the stereochemistry of the molecule.

The ¹H NMR spectrum of trans-2-Penten-1-ol shows distinct signals for the different protons in the molecule. The chemical shifts and coupling constants of the olefinic protons are particularly informative for confirming the trans configuration of the double bond. Spectral data for both trans- and cis-2-penten-1-ol are available in public databases, allowing for direct comparison and structural confirmation spectrabase.comspectrabase.comnih.govnih.gov.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon in the structure.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH₂OH) | ~4.08 | ~65.6 |

| C2 (=CH-) | ~5.68 | ~128.9 |

| C3 (=CH-) | ~5.61 | ~133.0 |

| C4 (-CH₂-) | ~2.04 | ~25.5 |

| C5 (-CH₃) | ~0.97 | ~13.6 |

| -OH | Variable | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Applications in Specialized Organic Synthesis and Industrial Research

Utilization as a Key Intermediate in Complex Organic Synthesis

The versatility of trans-2-Penten-1-ol allows for its incorporation into a wide array of more complex molecules through various chemical transformations, such as oxidation, epoxidation, and esterification. This makes it a sought-after intermediate in multi-step synthetic pathways.

In the realm of pharmaceutical chemistry, the precise architecture of molecules is paramount to their biological activity. trans-2-Penten-1-ol serves as a crucial starting material in the synthesis of complex, biologically active compounds. A notable example is its use as a key intermediate in the total synthesis of Leustroducsin B, a natural product that has garnered significant interest for its potential therapeutic properties sigmaaldrich.com. The synthesis of Leustroducsin B is a complex undertaking that requires the careful construction of a polyketide chain with multiple stereocenters. The trans-alkene geometry and the hydroxyl group of trans-2-Penten-1-ol provide a strategic entry point for elaborating the carbon skeleton and introducing the necessary functional groups for the final complex structure.

Table 1: Selected Applications of trans-2-Penten-1-ol in Chemical Synthesis

| Application Area | Synthesized Product/Intermediate | Reference |

|---|---|---|

| Pharmaceutical Synthesis | Leustroducsin B | sigmaaldrich.com |

| Specialty Chemicals | trans-1-bromo-2-pentene | |

| Specialty Chemicals | trans-1-chloro-2-pentene |

The development of novel and effective agrochemicals is crucial for global food security. While direct examples of commercial agrochemicals synthesized from trans-2-Penten-1-ol are not extensively documented in publicly available literature, its structural motifs are relevant to several classes of pesticides. For instance, the synthesis of certain pyrethroid insecticides involves the esterification of a cyclopropanecarboxylic acid with an alcohol moiety nih.govmdpi.com. The allylic alcohol structure of trans-2-Penten-1-ol makes it a potential candidate for the synthesis of novel pyrethroid esters with unique activity spectra.

Furthermore, heterocyclic compounds are a cornerstone of modern agrochemicals. Research into the synthesis of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives has revealed their potent fungicidal activities mdpi.commdpi.comnih.govfrontiersin.orgnih.gov. The synthesis of these heterocycles often involves the cyclization of intermediates derived from carboxylic acids and hydrazines. trans-2-Penten-1-ol can be oxidized to its corresponding carboxylic acid, trans-2-pentenoic acid, which could then serve as a precursor for novel oxadiazole-based fungicides. Similarly, the synthesis of certain 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one herbicides utilizes alcohol precursors for the formation of the phosphinan-2-one ring nih.gov. This suggests a potential application for trans-2-Penten-1-ol in the development of new herbicidal compounds.

Role in the Production of Specialty Chemicals

Beyond its role as an intermediate in complex synthesis, trans-2-Penten-1-ol is a valuable precursor for a range of specialty chemicals that find applications in various industries, most notably in the fragrance and flavor sector and in the synthesis of functionalized cyclic ethers.

The sensory properties of volatile organic compounds are of great importance in the food, beverage, and cosmetic industries. trans-2-Penten-1-ol possesses a distinct "green" aroma, which is a desirable note in many fragrance and flavor formulations thegoodscentscompany.comnih.gov. It is used to impart fresh and natural scent profiles to a variety of consumer products. Its cis-isomer, (Z)-2-penten-1-ol, is also noted for its green and fruity notes, often described as having a cherry-like character upon dilution thegoodscentscompany.com. The distinct organoleptic properties of these isomers highlight the importance of stereochemistry in fragrance and flavor chemistry.

Table 2: Organoleptic Properties of 2-Penten-1-ol Isomers

| Isomer | Odor Profile | Flavor Profile |

|---|---|---|

| trans-2-Penten-1-ol | Green | - |

Substituted tetrahydrofurans are important structural motifs found in a wide range of natural products and biologically active compounds. The intramolecular cyclization of unsaturated alcohols is a powerful strategy for the stereoselective synthesis of these cyclic ethers. While specific literature detailing the cyclization of trans-2-Penten-1-ol is not abundant, several established synthetic methodologies are applicable.

One common approach is the acid-catalyzed intramolecular hydroalkoxylation, where the hydroxyl group adds across the double bond to form the tetrahydrofuran (B95107) ring. Another strategy involves an intramolecular oxa-Michael addition, which is particularly effective for γ,δ-unsaturated alcohols researchgate.netsemanticscholar.org. Furthermore, the epoxidation of the double bond in trans-2-Penten-1-ol would generate an epoxy alcohol, which can then undergo an intramolecular ring-opening cyclization to yield a hydroxyl-substituted tetrahydrofuran researchgate.netquora.com. These methods offer pathways to a variety of substituted tetrahydrofuran derivatives from trans-2-Penten-1-ol, which can serve as valuable intermediates in further synthetic endeavors.

Research into Biological Control Strategies and Sustainable Solutions

In the quest for more environmentally benign chemical processes and pest management strategies, trans-2-Penten-1-ol is emerging as a compound of interest. Its natural occurrence and specific biological activities open doors for its use in integrated pest management and in the development of sustainable chemical transformations.

Research has identified 2-Penten-1-ol as a semiochemical, a chemical substance that carries a message for an organism. Specifically, it acts as an attractant for the tea green leafhopper, Empoasca vitis, a significant pest in tea plantations researchgate.netresearchgate.net. This finding is crucial for the development of biological control strategies. By using trans-2-Penten-1-ol as a lure in traps, it is possible to monitor and manage populations of this pest, thereby reducing the reliance on broad-spectrum synthetic insecticides.

From a sustainable chemistry perspective, the biocatalytic transformation of trans-2-Penten-1-ol and related unsaturated alcohols offers a green alternative to traditional chemical methods. For instance, the biocatalytic oxidation of trans-2-hexen-1-ol to its corresponding aldehyde, trans-2-hexenal, has been successfully demonstrated using an aryl alcohol oxidase researchgate.netbeilstein-journals.orgresearchgate.net. This enzymatic process operates under mild conditions and uses molecular oxygen as the oxidant, generating water as the only byproduct. Similar biocatalytic systems could be applied to the oxidation of trans-2-Penten-1-ol to produce trans-2-pentenal (B73810), a valuable flavor and fragrance compound nih.gov.

Furthermore, lipase-catalyzed esterification reactions represent another avenue for the sustainable utilization of trans-2-Penten-1-ol nih.govsemanticscholar.orgnih.govresearchgate.net. Lipases are enzymes that can efficiently catalyze the formation of esters in non-aqueous media. The use of these biocatalysts can lead to the production of specialty esters from trans-2-Penten-1-ol with high selectivity and under environmentally friendly conditions, avoiding the use of harsh chemical reagents and high temperatures.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| (E)-2,3,3′-trifluoro-4-(2-(trans-4-pentylcyclohexyl)ethyl)-4′-(pent-2-enyloxy)biphenyl |

| Empoasca vitis |

| Leustroducsin B |

| trans-1-bromo-2-pentene |

| trans-1-chloro-2-pentene |

| trans-2-Penten-1-ol |

| trans-2-pentenal |

| trans-2-pentenoic acid |

Future Research Trajectories and Emerging Areas of Study for Trans 2 Penten 1 Ol

As a versatile allylic alcohol, trans-2-penten-1-ol continues to be a subject of interest in various scientific domains. Future research is poised to expand upon its known properties and applications, driven by advancements in synthetic chemistry, analytical instrumentation, and computational power. The following sections outline key trajectories and emerging areas of study that are expected to shape our understanding and utilization of this compound.

常见问题

Basic Research Questions

Q. What are the optimal methods for synthesizing trans-2-Penten-1-ol, and how can its purity be validated experimentally?

- Methodological Answer : Synthesis typically involves gold(I)-catalyzed Overman rearrangements in aqueous media, as demonstrated by Xing and Yang . To validate purity, employ gas chromatography (GC) with a polyethylene glycol column (e.g., Carbowax) and cross-validate retention times against lit. values. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) should confirm structural integrity, with ≥95% purity thresholds via integration of diagnostic peaks (e.g., allylic protons in H NMR) .

Q. How can trans-2-Penten-1-ol be distinguished from its stereoisomers (e.g., cis-2-Penten-1-ol) in analytical workflows?

- Methodological Answer : Use GC with a water stationary phase column (11 m, 100°C) for baseline separation of trans and cis isomers. Compare retention indices and spectral data (e.g., MS fragmentation patterns) to reference libraries. For absolute stereochemical confirmation, polarimetry or chiral GC columns are recommended .

Q. What spectroscopic benchmarks are critical for characterizing trans-2-Penten-1-ol in novel matrices (e.g., plant extracts)?

- Methodological Answer : Key benchmarks include H NMR peaks at δ 5.4–5.6 ppm (allylic protons), IR absorption at ~3300 cm (OH stretch), and GC-MS fragmentation ions at m/z 68 (allyl fragment) and 86 (molecular ion). Cross-reference with databases like NIST and ensure solvent blank corrections to avoid false positives .

Advanced Research Questions

Q. How do reaction mechanisms for trans-2-Penten-1-ol with ionic species (e.g., HO, NO) vary under different kinetic conditions, and how can contradictions in rate constants be resolved?

- Methodological Answer : Use selected ion flow tube (SIFT) mass spectrometry to measure rate constants under controlled pressures and temperatures. Reconcile discrepancies by standardizing collision energy and reactant concentrations. For example, Schoon et al. observed variable product ion distributions for HO reactions due to proton affinity differences; replicate experiments must control humidity and ion source stability .

Q. What computational strategies are effective for modeling trans-2-Penten-1-ol’s reaction pathways in atmospheric oxidation studies?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to map transition states and activation energies. Validate against experimental rate constants (e.g., from SIFT studies) and use Gaussian or ORCA software packages. Include solvation models (e.g., COSMO) for aqueous-phase reactions .

Q. How can chromatographic co-elution of trans-2-Penten-1-ol with structurally similar alcohols (e.g., 4-Penten-1-ol) be mitigated in complex mixtures?

- Methodological Answer : Optimize two-dimensional GC (GC×GC) with a polar primary column (e.g., Carbowax) and non-polar secondary column (e.g., DB-5). Adjust temperature programming (e.g., 95°C for the water stationary phase) to enhance resolution. Confirm peak identities via heart-cutting and tandem MS .

Q. What experimental designs address the stereochemical stability of trans-2-Penten-1-ol during prolonged storage or catalytic processes?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures and light exposure. Monitor isomerization via chiral GC or circular dichroism. For catalytic processes, use inert atmospheres (N) and avoid protic solvents. Report purity decay rates and validate with control samples .

Data Reproducibility and Conflict Analysis

Q. What protocols ensure reproducibility in kinetic studies of trans-2-Penten-1-ol’s gas-phase reactions?

- Methodological Answer : Document ion source parameters (e.g., electron energy, pressure), calibrate mass analyzers daily, and share raw data (e.g., ion counts vs. time) as supplementary files. Use standardized reference compounds (e.g., isoprene) for inter-lab comparisons .

Q. How should researchers interpret conflicting data on trans-2-Penten-1-ol’s volatility in olive oil vs. synthetic matrices?

- Methodological Answer : Replicate extraction protocols (e.g., solid-phase microextraction) across matrices and quantify using internal standards (e.g., deuterated alcohols). Consider matrix effects (e.g., lipid composition) and report recovery rates. Use ANOVA to test significance of observed differences .

Tables for Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。